![molecular formula C12H14N2O3 B2979451 2-ethoxy-N-(2-oxoindolin-5-yl)acetamide CAS No. 921838-82-6](/img/structure/B2979451.png)
2-ethoxy-N-(2-oxoindolin-5-yl)acetamide
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Overview
Description
“2-ethoxy-N-(2-oxoindolin-5-yl)acetamide” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is part of a class of compounds known as 2-oxoindoline-based acetohydrazides .
Synthesis Analysis
The synthesis of this compound involves the use of 5-aminoindolin-2-one. The procedure for the synthesis of N-(2-oxoindolin-6-yl)acetamide was followed, except substituting 5-aminoindolin-2-one. The title compound was prepared as a beige solid.Molecular Structure Analysis
The molecular structure of “2-ethoxy-N-(2-oxoindolin-5-yl)acetamide” can be analyzed using techniques such as IR, NMR (1H-NMR and 13C-NMR), elemental analysis, and X-ray crystallography . The most important peak was the singlet at around 4.4–5.3 ppm of 1H NMR spectra which attributable for two protons occurred of the methylene protons of N-alkylated compounds .Chemical Reactions Analysis
The chemical reactions involving “2-ethoxy-N-(2-oxoindolin-5-yl)acetamide” have been studied in the context of its potential as an antitumor agent . The compound showed notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-ethoxy-N-(2-oxoindolin-5-yl)acetamide” can be analyzed using techniques such as NMR. The compound was prepared as a beige solid.Scientific Research Applications
Synthesis and Antimicrobial Applications
A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some compounds exhibited promising antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Structural Orientations and Coordination Chemistry
Research on amide derivatives, including those structurally related to 2-ethoxy-N-(2-oxoindolin-5-yl)acetamide, has provided insights into their spatial orientations and anion coordination abilities. These studies offer valuable information for designing compounds with specific chemical properties and potential applications in material science and coordination chemistry (Kalita & Baruah, 2010).
Anticonvulsant Properties
Certain acetamide derivatives have been explored for their anticonvulsant activities. For instance, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have been structurally analyzed, revealing details about their conformation and hydrogen bonding patterns, which are crucial for understanding their anticonvulsant mechanisms (Camerman et al., 2005).
Antitubercular Activity
2-(Quinolin-4-yloxy)acetamides, a class related to the compound of interest, have been identified as potent inhibitors of Mycobacterium tuberculosis growth. These compounds are effective against drug-resistant strains and show low toxicity, indicating their potential as candidates for tuberculosis treatment (Pissinate et al., 2016).
Anti-Inflammatory Applications
Derivatives of 2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid have been synthesized and evaluated for their anti-inflammatory activity using in vitro and in vivo models. These studies highlight the therapeutic potential of these compounds in treating inflammation-related conditions (Nikalje et al., 2015).
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-ethoxy-N-(2-oxoindolin-5-yl)acetamide is the procaspase-3 enzyme . This enzyme plays a crucial role in the regulation of apoptosis, also known as programmed cell death .
Mode of Action
2-ethoxy-N-(2-oxoindolin-5-yl)acetamide interacts with its target, procaspase-3, leading to its activation . The activation of procaspase-3 is a critical step in the initiation of apoptosis .
Biochemical Pathways
The activation of procaspase-3 by 2-ethoxy-N-(2-oxoindolin-5-yl)acetamide triggers the apoptotic pathway . This pathway involves a series of biochemical events that lead to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and formation of apoptotic bodies .
Result of Action
The activation of procaspase-3 by 2-ethoxy-N-(2-oxoindolin-5-yl)acetamide leads to the induction of apoptosis . This results in the death of cancer cells, making this compound a potential antitumor agent .
properties
IUPAC Name |
2-ethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-7-12(16)13-9-3-4-10-8(5-9)6-11(15)14-10/h3-5H,2,6-7H2,1H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOVAAANRYPQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC2=C(C=C1)NC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-oxoindolin-5-yl)acetamide |
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